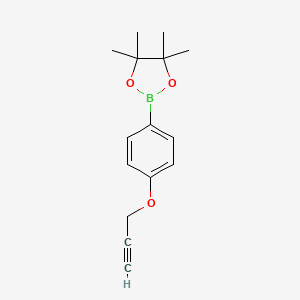

(4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester

Description

(4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is a boronic ester derivative characterized by a prop-2-ynoxy substituent at the para position of the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes . Its molecular weight is 258.12 g/mol, with a purity typically exceeding 95%. The compound is utilized in pharmaceutical research for synthesizing drug candidates and in agrochemical development for crop protection agents, leveraging its reactivity in forming carbon-carbon bonds .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-prop-2-ynoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h1,7-10H,11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZNHJKYASQTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester typically involves the hydroboration of terminal alkynes followed by esterification with pinacol. The reaction is often catalyzed by zirconocene at room temperature in dichloromethane (CH₂Cl₂), yielding high amounts of the desired boronic ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Radical initiators and solvents like methanol are typically employed.

Major Products:

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Protodeboronation: Yields hydrocarbons or substituted alkenes depending on the reaction conditions.

Scientific Research Applications

(4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester has numerous applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to palladium, followed by reductive elimination to form the carbon-carbon bond. The boronic ester acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic halide .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Reactivity in Cross-Coupling Reactions

Boronic esters exhibit varying reactivities depending on their substituents. For example:

- Styryl pinacol boronic ester achieves 80% yield and 98:2 selectivity in coupling reactions, demonstrating high efficiency for conjugated systems .

- Phenylethynyl pinacol boronic ester requires 2.1 equivalents to reach completion, yielding 61% with 99:1 selectivity, likely due to steric hindrance from the alkynyl group .

- Cyclopropyl pinacol boronic ester fails in Suzuki couplings but succeeds via Negishi coupling (95% yield, 99:1 selectivity), highlighting substrate-dependent compatibility .

- (4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is expected to show moderate reactivity in cross-couplings, similar to other para-substituted aryl boronic esters, though its propynoxy group may introduce electronic effects that influence regioselectivity .

Stability and Hydrolysis Rates

- Pinacol esters are more hydrolytically stable than acyclic esters, retaining activity comparable to parent boronic acids in biological systems .

- In H₂O₂-activated systems, pinacol boronic esters (e.g., compound 10 ) exhibit cleavage rates of 2.9 M⁻¹s⁻¹, slower than their boronic acid counterparts (5.9 M⁻¹s⁻¹), indicating stability under oxidative conditions .

- 4-Cyclopropyl-2-fluorophenylboronic acid pinacol ester (MFCD18732815) shows enhanced stability due to electron-withdrawing fluorine and cyclopropyl groups, making it suitable for iterative cross-couplings .

Stereoselectivity in Allylboration

- α-Substituted allyl pinacol boronic esters exhibit high anti-Z-selectivity (>20:1) in allylboration of aldehydes, critical for synthesizing tetrasubstituted alkenes .

- Substituent position (para vs. ortho) in aryl boronic esters influences migratory aptitude in radical couplings, as seen in α-functionalized alkyl boronic esters .

Data Tables

Table 1: Comparative Reactivity of Boronic Esters in Cross-Couplings

Table 2: Stability and Functional Properties

Research Findings and Key Insights

- Electronic Effects: Para-substituted electron-donating groups (e.g., propynoxy) enhance coupling efficiency compared to electron-withdrawing substituents (e.g., fluorine) .

- Steric Hindrance : Bulky groups (e.g., cyclopropyl) may necessitate alternative coupling strategies (e.g., Negishi vs. Suzuki) .

- Stereochemical Control : Boronic esters with α-substituents enable high stereoselectivity in allylboration, critical for complex molecule synthesis .

Biological Activity

(4-Prop-2-ynoxyphenyl)boronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry for its unique biological properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications, including drug development and diagnostics.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHB_{O}_3

- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The pinacol ester functional group enhances its stability and solubility, making it suitable for biological applications.

The biological activity of this compound primarily involves its interaction with specific biomolecules through the formation of boronate esters. This interaction can modulate enzyme activity and influence signaling pathways within cells.

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play critical roles in metabolic pathways. For instance, it can act as a reversible inhibitor of serine proteases, affecting processes such as blood coagulation and inflammation.

- Anticancer Activity : Research indicates that (4-Prop-2-ynoxyphenyl)boronic acid derivatives exhibit selective cytotoxicity against certain cancer cell lines. This is attributed to their ability to disrupt cellular signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases.

Case Study 2: Enzyme Inhibition

A detailed kinetic analysis revealed that the compound effectively inhibited serine protease activity in vitro. The inhibition was characterized by a decrease in enzyme activity at low micromolar concentrations, suggesting potential therapeutic applications in conditions where serine proteases are dysregulated.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity in mammalian cells at therapeutic concentrations. However, further studies are needed to evaluate chronic exposure effects and potential off-target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.